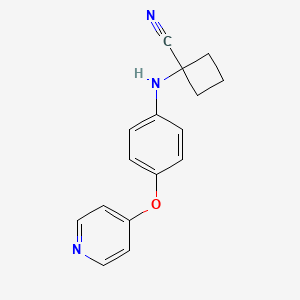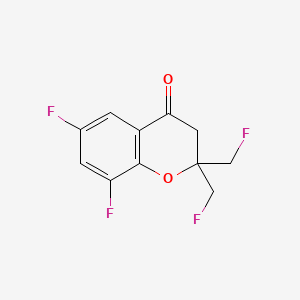
2-((Prop-2-yn-1-yloxy)methyl)furan
Vue d'ensemble
Description
2-((Prop-2-yn-1-yloxy)methyl)furan is an organic compound that belongs to the class of ethers It is characterized by the presence of a propargyl group (a three-carbon chain with a triple bond) and a furfuryl group (derived from furfural, a furan ring with an aldehyde group)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-((Prop-2-yn-1-yloxy)methyl)furan can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of propargylfurfuryl ether, furfuryl alcohol can be reacted with propargyl bromide in the presence of a base to form the desired ether .
Industrial Production Methods: Industrial production of ethers like propargylfurfuryl ether often involves similar synthetic routes but on a larger scale. The use of phase transfer catalysis (PTC) can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases, thus increasing the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Prop-2-yn-1-yloxy)methyl)furan undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.
Substitution: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Alcohols and alkyl halides.
Applications De Recherche Scientifique
2-((Prop-2-yn-1-yloxy)methyl)furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of propargylfurfuryl ether involves its interaction with various molecular targets and pathways. The propargyl group can undergo nucleophilic addition reactions, while the furfuryl group can participate in electrophilic aromatic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Furfuryl alcohol: Shares the furfuryl group but lacks the propargyl group.
Propargyl alcohol: Contains the propargyl group but lacks the furfuryl group.
Allyl furfuryl ether: Similar structure but with an allyl group instead of a propargyl group.
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H8O2 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-(prop-2-ynoxymethyl)furan |
InChI |
InChI=1S/C8H8O2/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6H,5,7H2 |
Clé InChI |
PACIZDGHLNLSOU-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC1=CC=CO1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B8328983.png)










